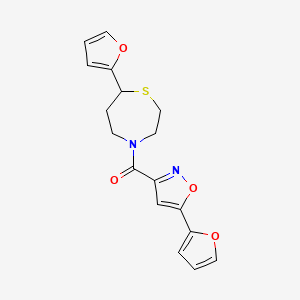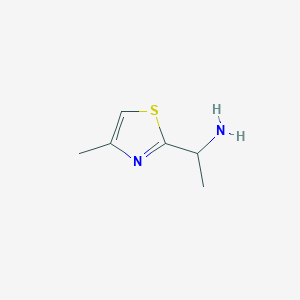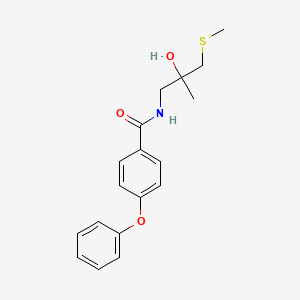![molecular formula C19H20N4O2 B2369161 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2310127-97-8](/img/structure/B2369161.png)
2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C19H20N4O2 and a molecular weight of 336.395 g/mol This compound is characterized by its benzamide core, which is substituted with an ethoxy group and a pyrazolyl-pyridinyl moiety
Preparation Methods
The synthesis of 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution on the benzamide core: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.
Coupling of the pyrazole and benzamide moieties: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond between the pyrazole and benzamide units.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pyrazole and pyridine moieties suggest potential interactions with proteins involved in signaling pathways, which could lead to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide include other benzamide derivatives and pyrazole-containing molecules. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, indole derivatives and pyrimidine derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-18-10-5-4-8-15(18)19(24)21-13-14-12-17(22-23(14)2)16-9-6-7-11-20-16/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHACPWNZZBSDRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)



![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2369093.png)




![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
